molecular formula C18H29NO B14578803 17-Isocyanatoheptadeca-5,7,9-triene CAS No. 61361-80-6

17-Isocyanatoheptadeca-5,7,9-triene

Cat. No.: B14578803
CAS No.: 61361-80-6
M. Wt: 275.4 g/mol
InChI Key: JXSNPLAYXFLHSK-UHFFFAOYSA-N
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Description

17-Isocyanatoheptadeca-5,7,9-triene is an organic compound with the molecular formula C18H29NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a heptadecatriene backbone, which includes three conjugated double bonds at positions 5, 7, and 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Isocyanatoheptadeca-5,7,9-triene typically involves the reaction of heptadeca-5,7,9-triene with a suitable isocyanate reagent. One common method is the reaction of heptadeca-5,7,9-triene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

17-Isocyanatoheptadeca-5,7,9-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions to form various derivatives.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Amines and related compounds.

    Substitution: Ureas, carbamates, and thiocarbamates.

Scientific Research Applications

17-Isocyanatoheptadeca-5,7,9-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.

    Industry: Used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 17-Isocyanatoheptadeca-5,7,9-triene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    17-Isocyanatoheptadeca-5,7,9,11-tetraene: Similar structure with an additional double bond.

    17-Isocyanatoheptadeca-5,7-diene: Lacks one of the double bonds present in 17-Isocyanatoheptadeca-5,7,9-triene.

    17-Isocyanatoheptadeca-5,9-diene: Another structural isomer with different positions of double bonds.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and the presence of the isocyanate group

Properties

CAS No.

61361-80-6

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

17-isocyanatoheptadeca-5,7,9-triene

InChI

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20/h5-10H,2-4,11-17H2,1H3

InChI Key

JXSNPLAYXFLHSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCN=C=O

Origin of Product

United States

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